

The Discovery and Development of KRAS G12C Inhibitor 57: A Technical Whitepaper

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Compound of Interest		
Compound Name:	KRAS G12C inhibitor 57	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

The KRAS oncogene, particularly with the G12C mutation, has long been considered an "undruggable" target in cancer therapy. The development of covalent inhibitors that specifically target the mutated cysteine residue at position 12 has marked a paradigm shift in the treatment of KRAS G12C-mutated cancers. This technical guide provides an in-depth overview of the discovery and development of a novel pyrrolo[2,3-d]pyrimidine-based KRAS G12C inhibitor, designated as inhibitor 57 (also referred to as compound 50 in scientific literature). We will delve into its mechanism of action, preclinical data, and the experimental methodologies employed in its characterization. This document aims to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction: The Challenge of Targeting KRAS

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers.[1] The G12C mutation, where glycine is replaced by cysteine at codon 12, results in a constitutively active KRAS protein, leading to uncontrolled cell growth.[1] For decades, direct inhibition of KRAS has been a formidable challenge due to its picomolar affinity for GTP and the absence of well-defined binding pockets.[2]



The discovery of a cryptic "switch-II pocket" on the GDP-bound state of KRAS G12C opened a new avenue for therapeutic intervention.[2] This led to the development of covalent inhibitors that irreversibly bind to the mutant cysteine, locking the protein in its inactive state.[2] This innovative approach has culminated in the approval of the first generation of KRAS G12C inhibitors, sotorasib and adagrasib, validating this therapeutic strategy.

Discovery of KRAS G12C Inhibitor 57

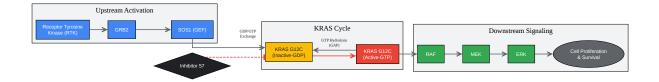
KRAS G12C inhibitor 57 (compound 50) was identified through a systematic structural optimization of a series of pyrrolo[2,3-d]pyrimidine derivatives.[3][4] The design strategy focused on creating a molecule that could form a covalent bond with the Cys12 residue while optimizing interactions within the switch-II pocket to enhance potency and selectivity.

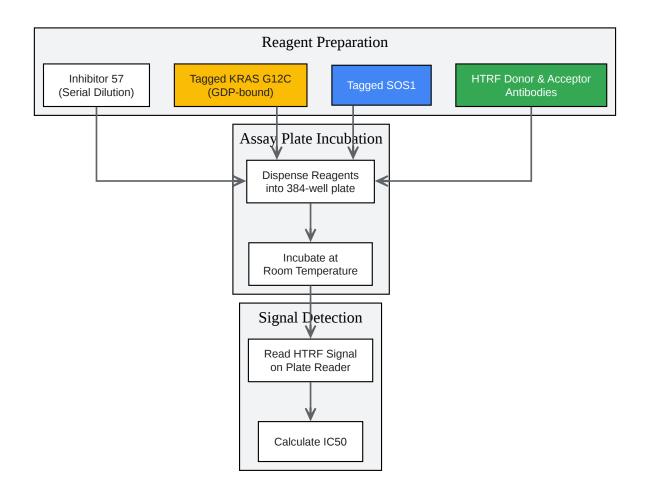
Mechanism of Action

KRAS G12C inhibitor 57 is a covalent, allosteric inhibitor that selectively targets the inactive, GDP-bound state of the KRAS G12C protein. The inhibitor contains an electrophilic acrylamide "warhead" that forms an irreversible covalent bond with the thiol group of the Cys12 residue.[3] [4] This covalent modification locks the KRAS G12C protein in its inactive conformation, preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1, and thereby blocking the exchange of GDP for GTP.[3][4] Consequently, the downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) pathway, are inhibited, leading to a reduction in cancer cell proliferation and induction of apoptosis.

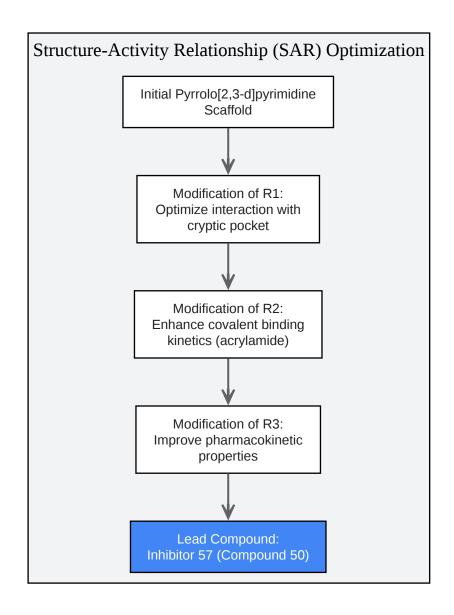
Signaling Pathway











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References

• 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]



- 2. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel Pyrrolo[2,3-d]Pyrimidine-based KRAS G12C inhibitors with anticancer effects PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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